2,4,6-Trinitro-m-xylene 2,4,6-Trinitro-m-xylene 2,4,6-trinitroxylene is a C-nitro compound that is m-xylene bearing three nitro substituents at positions 2, 4 and 6. It has a role as an explosive. It derives from a 1,3,5-trinitrobenzene and a m-xylene.
Brand Name: Vulcanchem
CAS No.: 632-92-8
VCID: VC21318666
InChI: InChI=1S/C8H7N3O6/c1-4-6(9(12)13)3-7(10(14)15)5(2)8(4)11(16)17/h3H,1-2H3
SMILES: CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C)[N+](=O)[O-]
Molecular Formula: C8H7N3O6
Molecular Weight: 241.16 g/mol

2,4,6-Trinitro-m-xylene

CAS No.: 632-92-8

Cat. No.: VC21318666

Molecular Formula: C8H7N3O6

Molecular Weight: 241.16 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-Trinitro-m-xylene - 632-92-8

Specification

Description 2,4,6-trinitroxylene is a C-nitro compound that is m-xylene bearing three nitro substituents at positions 2, 4 and 6. It has a role as an explosive. It derives from a 1,3,5-trinitrobenzene and a m-xylene.
CAS No. 632-92-8
Molecular Formula C8H7N3O6
Molecular Weight 241.16 g/mol
IUPAC Name 2,4-dimethyl-1,3,5-trinitrobenzene
Standard InChI InChI=1S/C8H7N3O6/c1-4-6(9(12)13)3-7(10(14)15)5(2)8(4)11(16)17/h3H,1-2H3
Standard InChI Key GGGVOOMKPJYWDF-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C)[N+](=O)[O-]
Canonical SMILES CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C)[N+](=O)[O-]
Melting Point 184.0 °C

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